molecular formula C9H10ClNO B13054203 1-Amino-1-(3-chlorophenyl)acetone

1-Amino-1-(3-chlorophenyl)acetone

Cat. No.: B13054203
M. Wt: 183.63 g/mol
InChI Key: JRRZJPWVTJPCTI-UHFFFAOYSA-N
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Description

1-Amino-1-(3-chlorophenyl)acetone is an organic compound with the molecular formula C9H10ClNO It is characterized by the presence of an amino group and a chlorophenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chlorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-chlorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Amino-1-(3-chlorophenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-1-(3-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Amino-1-(4-chlorophenyl)acetone
  • 1-Amino-1-(2-chlorophenyl)acetone
  • 1-Amino-1-(3-fluorophenyl)acetone

Uniqueness: 1-Amino-1-(3-chlorophenyl)acetone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group influences its reactivity and interactions with molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-1-(3-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,11H2,1H3

InChI Key

JRRZJPWVTJPCTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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